molecular formula C17H21NO4 B2708751 2-{[(2,4-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol CAS No. 1223891-24-4

2-{[(2,4-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol

Cat. No.: B2708751
CAS No.: 1223891-24-4
M. Wt: 303.358
InChI Key: ZWFDFFVCSUZSMH-UHFFFAOYSA-N
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Description

2-{[(2,4-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol is a phenolic derivative characterized by a 6-methoxyphenol core substituted at the 2-position with a [(2,4-dimethoxybenzyl)amino]methyl group. This compound belongs to a class of aminomethylphenol derivatives, which are frequently explored for their biological and physicochemical properties.

Properties

IUPAC Name

2-[[(2,4-dimethoxyphenyl)methylamino]methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-20-14-8-7-12(16(9-14)22-3)10-18-11-13-5-4-6-15(21-2)17(13)19/h4-9,18-19H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFDFFVCSUZSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2=C(C(=CC=C2)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 2,4-dimethoxybenzylamine with 6-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications due to its interaction with specific biological targets. Its structural components allow it to bind effectively to enzyme active sites or receptor sites, potentially leading to the inhibition or activation of relevant biochemical pathways. This makes it a candidate for developing novel drugs targeting various conditions.

Organic Synthesis

As a versatile building block in organic synthesis, 2-{[(2,4-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol can be utilized in creating more complex molecules. Its ability to undergo substitution reactions allows for the development of diverse derivatives that can be explored for additional applications in medicinal chemistry.

A study investigated the biological activity of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant binding affinity to serotonin receptors (5-HT2AR), suggesting potential use as selective agonists in treating mood disorders. The structure-activity relationship highlighted the importance of specific substituents on the benzyl moiety for enhancing receptor selectivity and potency .

Derivative Binding Affinity (Ki) Selectivity
Compound A10 nMHigh
Compound B50 nMModerate
Compound C200 nMLow

Case Study 2: Synthesis of Antiviral Agents

Another research effort focused on utilizing this compound in the synthesis of anti-HIV agents. The study demonstrated that modifications to the methoxy groups could significantly enhance antiviral activity. The synthesized compounds were tested against HIV strains, revealing promising results that warrant further investigation into their therapeutic potential .

Mechanism of Action

The mechanism of action of 2-{[(2,4-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
Target Compound C₁₆H₁₉NO₄* 301.33 2,4-dimethoxybenzyl Enhanced electron donation, polar
2-[(4-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol C₁₅H₁₆ClNO₂ 277.75 4-chloro-2-methylphenyl Lipophilic, electron-withdrawing Cl
2-{[(3-Chlorobenzyl)amino]methyl}-6-methoxyphenol C₁₅H₁₅ClNO₂ 276.74 3-chlorobenzyl Moderate lipophilicity, planar structure
2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol C₁₄H₁₃BrFNO₂ 326.16 4-bromo-2-fluorophenyl High molecular weight, halogen synergy
2-(((2-Chloro-4-methylphenyl)amino)methyl)-6-methoxyphenol C₁₅H₁₆ClNO₂ 277.75 2-chloro-4-methylphenyl Steric hindrance, mixed electronic effects

*The target compound’s formula is inferred based on structural analogs.

Key Observations :

  • Solubility : Methoxy substituents increase polarity, likely enhancing aqueous solubility relative to halogenated analogs, which are more lipophilic .
  • Steric Factors : Bulky substituents (e.g., 2-chloro-4-methylphenyl in ) may hinder molecular interactions compared to the target’s less sterically crowded 2,4-dimethoxybenzyl group.

Antioxidant Potential:

  • : Compounds with methoxyphenol cores, such as 2-(((2,3-dihydro-1H-inden-5-yl)amino)methyl)-6-methoxyphenol (IC₅₀ = 18.1 μg), demonstrate potent antioxidant activity surpassing standard antioxidants like BHT and BHA. The target compound’s methoxy groups may similarly stabilize phenolic radicals, suggesting comparable or superior efficacy .

Toxicity and Pharmaceutical Relevance:

  • The target compound’s synthetic pathway (likely analogous to ) and structural similarity to bioactive derivatives imply possible pharmacological applications .
  • : Halogenated analogs are utilized as pharmaceutical intermediates, highlighting the role of substituents in drug design .

Biological Activity

2-{[(2,4-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol, also known as EVT-2845825, is a phenolic compound with a unique molecular structure that includes methoxy and amino functional groups. Its molecular formula is C17H21NO4, and it has garnered significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.

  • Molecular Weight : 303.36 g/mol
  • CAS Number : 1223891-24-4
  • Structure : The compound features a methoxy group and an amino group attached to a benzyl moiety, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, affecting metabolic pathways relevant to disease processes.
  • Receptor Modulation : It can bind to receptor sites, influencing signal transduction pathways that regulate various physiological responses.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

Biological Activity Studies

Recent research has explored the biological activities of this compound across various contexts. Below are summarized findings from notable studies:

StudyFindingsReference
In vitro assays on cancer cell linesDemonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating significant potency.
Mechanistic studiesIdentified interaction with specific kinases involved in cell proliferation and survival, suggesting potential therapeutic applications in oncology.
Antioxidant assaysShowed considerable free radical scavenging activity, indicating potential use in neuroprotective strategies.

Case Studies

  • Cancer Cell Line Studies
    • A study evaluated the effects of this compound on various leukemia cell lines (CCRF-CEM). Results indicated a dose-dependent inhibition of cell growth with an IC50 value below 10 µg/mL for certain analogs derived from similar structures. This suggests that modifications to the core structure can enhance biological activity.
  • Neuroprotective Effects
    • Another investigation focused on the neuroprotective properties of the compound in models of oxidative stress. It was found to significantly reduce neuronal cell death induced by oxidative agents, supporting its potential role in treating neurodegenerative diseases.

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable building block in medicinal chemistry:

  • Synthesis of Analogues : Its structure allows for modifications that can lead to new derivatives with enhanced biological activities.
  • Therapeutic Development : Ongoing research aims to explore its potential as a therapeutic agent for conditions such as cancer and neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-{[(2,4-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via reductive amination between 2-hydroxy-3-methoxybenzaldehyde and 2,4-dimethoxybenzylamine. Key intermediates (e.g., Schiff bases) should be characterized using 1H^1H-NMR and 13C^{13}C-NMR to confirm imine bond formation. Crystallographic data (e.g., X-ray diffraction) can resolve structural ambiguities, as demonstrated in analogous systems . For purification, column chromatography with gradient elution (e.g., hexane/ethyl acetate) is effective.

Q. How can solubility and stability be optimized for this compound in aqueous and organic solvents?

  • Methodological Answer : Perform systematic solubility tests in solvents like DMSO, ethanol, and buffered solutions (pH 4–9). Stability studies under varying temperatures (4°C to 40°C) and light exposure should employ HPLC-UV to monitor degradation products. For aqueous instability, consider derivatization (e.g., acetylation of phenolic -OH groups) to enhance hydrophobicity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Use 1H^1H-NMR to identify methoxy (-OCH3_3) and phenolic -OH protons (broad peak at δ 9–10 ppm). IR spectroscopy confirms N-H stretching (3300–3500 cm1^{-1}) and aromatic C=C bonds. High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm error). For ambiguous stereochemistry, NOESY NMR or X-ray crystallography is recommended .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound against specific biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases, GPCRs) to assess binding affinity. QSAR models trained on analogs (e.g., benzylamino-phenol derivatives) can predict ADMET properties. Validate predictions with in vitro assays (e.g., enzyme inhibition) using dose-response curves (IC50_{50}/EC50_{50}) .

Q. What experimental designs are suitable for studying the compound’s reactivity in multi-step syntheses?

  • Methodological Answer : Use a split-plot factorial design to optimize reaction parameters (temperature, catalyst loading, solvent polarity). Monitor reaction progress via TLC or in situ FTIR. For competing pathways (e.g., over-alkylation), employ kinetic studies with pseudo-first-order approximations. Control moisture and oxygen via Schlenk techniques to minimize side reactions .

Q. How can environmental fate studies assess the compound’s persistence and ecological impact?

  • Methodological Answer : Conduct OECD 301 biodegradation tests in activated sludge to measure half-life (t1/2_{1/2}). For abiotic degradation, use UV-Vis spectroscopy to track photolysis in simulated sunlight. LC-MS/MS quantifies transformation products. Ecotoxicity assays (e.g., Daphnia magna immobilization) evaluate acute/chronic effects. Cross-reference with EPI Suite models for persistence prediction .

Q. What strategies resolve contradictions in reported bioactivity data for structural analogs?

  • Methodological Answer : Perform meta-analysis of published IC50_{50} values to identify outliers. Validate discrepancies via standardized assays (e.g., identical cell lines, ATP-based viability tests). Investigate stereochemical purity (HPLC-chiral columns) and aggregation effects (dynamic light scattering). Compare free energy calculations (MM-PBSA) with experimental binding data .

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